2,2-Diethyl-4-methoxy-4-oxobutanoic acid
Overview
Description
2,2-Diethyl-4-methoxy-4-oxobutanoic acid, also known as DEMOB, is a chemical compound widely used in scientific research. It is a derivative of the amino acid leucine and belongs to the family of α-keto acids. DEMOB has been extensively studied for its biochemical and physiological effects, as well as its potential therapeutic applications.
Scientific Research Applications
Enantioselective Synthesis and Natural Product Synthesis
Research conducted by Ostermeier, Brunner, Korff, and Helmchen (2003) explored the asymmetric catalytic hydrogenation of 2-(2-methoxy-2-oxoethyl)acrylic acid to yield (2S)-4-methoxy-2-methyl-4-oxobutanoic acid with an enantiomeric excess of 99.7%. This process has been highlighted for its convenience in accessing enantiomerically pure isoprenoid building blocks, crucial for natural product syntheses. The study further investigated enzyme-catalyzed semi-saponification, demonstrating the transformation of mono ester (S)-6 into compounds serving as C5-building blocks in natural product synthesis (Ostermeier et al., 2003).
Analytical Chemistry and Pesticide Analysis
Zhang, Sun, Hu, Shen, Yang, Liang, Sun, and Liu (2008) developed a sensitive ELISA for analyzing the organophosphorous insecticide fenthion in fruit samples. The study synthesized two fenthion haptens, including 4-(4-(dimethoxyphosphorothioyloxy)-2-methylphenylamino)-4-oxobutanoic acid, which was conjugated with proteins for the assay. This optimized ELISA demonstrated high sensitivity and specificity, suggesting its applicability for monitoring fenthion residues in agricultural samples (Zhang et al., 2008).
Molecular Docking and Structural Analysis
Vanasundari, Balachandran, Kavimani, and Narayana (2018) conducted spectroscopic and structural investigations of 4 – [(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid and its analogues through experimental and theoretical approaches. Their study provided insights into the molecule's stability, reactivity, and potential biological activities, emphasizing its pharmacological importance. The analysis of noncovalent interactions, such as hydrogen bonding and Van der Waals interactions, highlighted the structural features and potential applications of these compounds in pharmacological research (Vanasundari et al., 2018).
properties
IUPAC Name |
2,2-diethyl-4-methoxy-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-4-9(5-2,8(11)12)6-7(10)13-3/h4-6H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSRLYFMMRURIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC(=O)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diethyl-4-methoxy-4-oxobutanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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